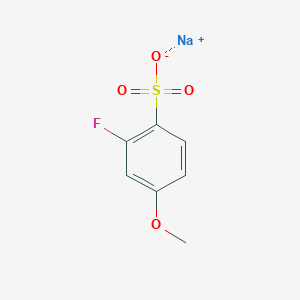
N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride: is a synthetic organic compound with the molecular formula C8H18Cl2N2O . It is known for its unique structural features, which include a tetrahydrofuran ring and an azetidine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.
Azetidine Ring Formation: The azetidine ring is formed by the reaction of an appropriate amine with a halogenated precursor under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom in the azetidine ring using a methylating agent such as methyl iodide.
Formation of the Dihydrochloride Salt: The compound is then converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the tetrahydrofuran ring.
Reduction: Reduction reactions can occur at the azetidine ring, often leading to the formation of secondary amines.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated reagents and bases are typically employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include hydroxylated derivatives of the tetrahydrofuran ring.
Reduction: Secondary amines are common products of reduction reactions.
Substitution: Substituted azetidine derivatives are typically formed.
科学研究应用
Chemistry: N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of new biochemical assays and as a probe to study enzyme mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.
作用机制
The mechanism of action of N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrahydrofuran ring is believed to play a crucial role in its binding affinity, while the azetidine ring contributes to its overall stability and reactivity. Pathways involved in its mechanism of action include neurotransmitter signaling and enzyme inhibition.
相似化合物的比较
- N-Methyl-N-(tetrahydrofuran-2-YL)azetidin-3-amine dihydrochloride
- N-Methyl-N-(tetrahydrofuran-4-YL)azetidin-3-amine dihydrochloride
- N-Methyl-N-(tetrahydropyran-3-YL)azetidin-3-amine dihydrochloride
Uniqueness: N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride is unique due to the specific positioning of the tetrahydrofuran ring at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
属性
IUPAC Name |
N-methyl-N-(oxolan-3-yl)azetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;;/h7-9H,2-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSMFNFSSFRRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl [2-(propan-2-ylcarbamoyl)phenyl]carbamate](/img/structure/B7950793.png)
![(1S,2S,5S,6S,9S,10R,13S)-17-azido-1,5,6-trimethyl-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-6-ol](/img/structure/B7950800.png)









![(NE)-2-chloro-N-[3-[(2-chlorophenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B7950859.png)
![6-Bromo-8-ethylspiro[chromene-2,3'-pyrrolidine];hydrochloride](/img/structure/B7950869.png)
